酸性红114

描述

C.i. acid red 114 is a dark red powder. (NTP, 1992)

CI Acid red 114 is an organic molecular entity.

科学研究应用

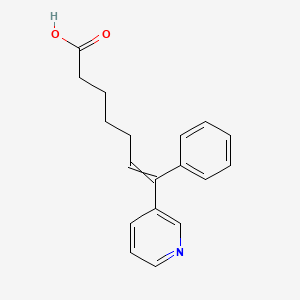

废水处理

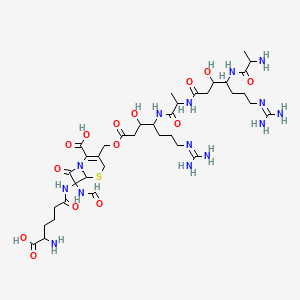

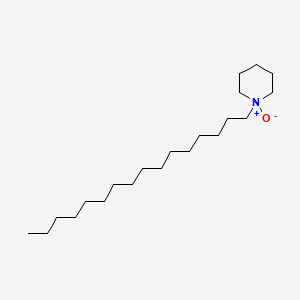

酸性红114 常用于染色工艺,导致这种化合物存在于工业废水中。 一项研究证明了通过高级臭氧化工艺从水溶液中降解酸性红 114 染料 {svg_1}。该研究通过考虑初始染料浓度、臭氧进料速率、pH 值和接触时间等变量来优化降解效率。该应用对于减轻环境污染和推进可持续水处理技术至关重要。

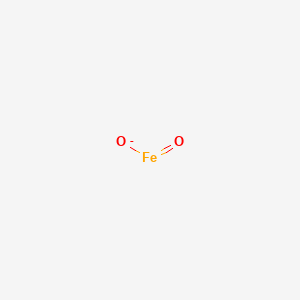

动力学研究

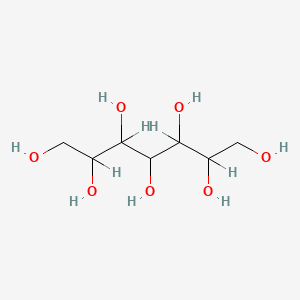

酸性红 114 已用于动力学研究,以了解废水中偶氮染料的降解行为。 酸性红 114 的降解过程遵循准二级动力学模型,表明反应速率与染料浓度和氧化剂浓度成正比 {svg_2}。

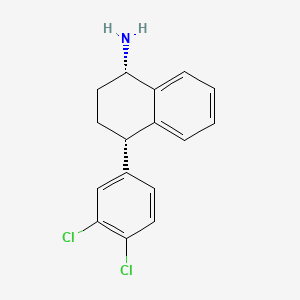

纳米级零价铁 (NZVI) 应用

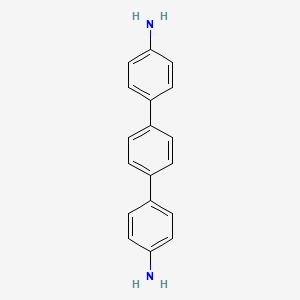

一项研究探索了使用 NZVI 从水溶液中去除酸性红 114 {svg_3}。该研究侧重于优化催化剂用量、染料浓度、溶液 pH 值和接触时间等工艺变量,以实现有效的染料去除。该应用对于开发利用纳米技术进行染料降解的有效方法具有重要意义。

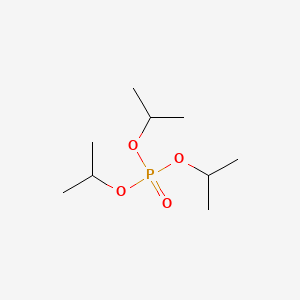

吸附技术

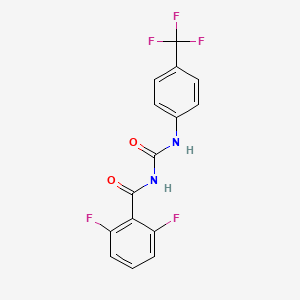

已经研究了使用各种吸附剂从水溶液中吸附去除酸性红 114 的吸附方法。 例如,已研究了由种子壳和向日葵茎制备的活性炭的吸附和去除溶液中酸性红 114 的能力 {svg_4} {svg_5}。这项研究有助于寻找经济高效且可持续的染料吸附材料。

植物修复

已经研究了使用植物从污染水中去除酸性红 114,鸢尾属植物等物种在染料去除方面显示出潜力,并表现出光合作用反应 {svg_6}。该应用利用植物吸收和降解污染物的自然能力,为水净化提供了一种环保方法。

作用机制

生化分析

Biochemical Properties

C.I. Acid Red 114 plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of C.I. Acid Red 114 is with enzymes involved in the reduction of azo bonds. These enzymes, such as azoreductases, catalyze the reductive cleavage of the azo bonds in C.I. Acid Red 114, leading to the formation of aromatic amines . These aromatic amines can further interact with other biomolecules, potentially leading to various biochemical effects. Additionally, C.I. Acid Red 114 can interact with proteins and nucleic acids, affecting their structure and function.

Cellular Effects

C.I. Acid Red 114 has been shown to influence various cellular processes and functions. In mammalian cells, C.I. Acid Red 114 can induce gene mutations under reducing conditions . It has also been observed to cause chromosomal aberrations and sister chromatid exchanges in cultured mammalian cells . These genetic alterations can impact cell signaling pathways, gene expression, and cellular metabolism. Furthermore, C.I. Acid Red 114 has been reported to affect cell viability and proliferation, potentially leading to cytotoxic effects in certain cell types.

Molecular Mechanism

The molecular mechanism of action of C.I. Acid Red 114 involves its interaction with biomolecules at the molecular level. The reductive cleavage of the azo bonds in C.I. Acid Red 114 by azoreductases leads to the formation of aromatic amines . These aromatic amines can bind to DNA and proteins, causing structural changes and functional disruptions. Additionally, C.I. Acid Red 114 can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression. The compound’s ability to induce genetic mutations further contributes to its molecular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C.I. Acid Red 114 can change over time due to its stability and degradation. Studies have shown that C.I. Acid Red 114 is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have also indicated that C.I. Acid Red 114 can have persistent effects on cellular function, including sustained genetic mutations and chromosomal aberrations .

Dosage Effects in Animal Models

The effects of C.I. Acid Red 114 vary with different dosages in animal models. At low doses, C.I. Acid Red 114 has been shown to induce benign and malignant tumors in rats . Higher doses of the compound can lead to more severe toxic effects, including liver and kidney damage . The threshold effects observed in these studies suggest that there is a dose-dependent relationship between C.I. Acid Red 114 exposure and its toxicological outcomes. Additionally, high doses of C.I. Acid Red 114 can result in significant weight loss and reduced survival rates in animal models .

Metabolic Pathways

C.I. Acid Red 114 is involved in various metabolic pathways, primarily through its interaction with enzymes such as azoreductases. The reductive cleavage of the azo bonds in C.I. Acid Red 114 by azoreductases leads to the formation of aromatic amines . These aromatic amines can undergo further metabolic transformations, including hydroxylation and conjugation reactions, resulting in the formation of metabolites that can be excreted from the body. The metabolic flux and levels of these metabolites can be influenced by the presence of C.I. Acid Red 114, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of C.I. Acid Red 114 within cells and tissues are influenced by its interactions with transporters and binding proteins. C.I. Acid Red 114 can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s solubility in water facilitates its movement within the extracellular and intracellular environments. Additionally, C.I. Acid Red 114 can bind to specific proteins, affecting its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of C.I. Acid Red 114 is determined by its chemical properties and interactions with cellular components. C.I. Acid Red 114 can localize to specific cellular compartments, such as the cytoplasm and nucleus . The compound’s ability to bind to DNA and proteins can influence its activity and function within these compartments. Additionally, post-translational modifications and targeting signals can direct C.I. Acid Red 114 to specific organelles, affecting its subcellular distribution and biochemical effects .

属性

CAS 编号 |

6459-94-5 |

|---|---|

分子式 |

C37H30N4NaO10S3 |

分子量 |

809.8 g/mol |

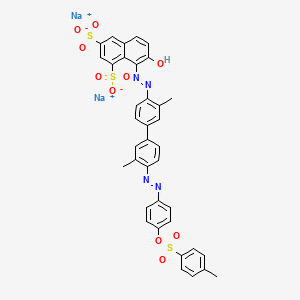

IUPAC 名称 |

disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |

InChI |

InChI=1S/C37H30N4O10S3.Na/c1-22-4-13-30(14-5-22)54(49,50)51-29-11-9-28(10-12-29)38-39-32-15-6-25(18-23(32)2)26-7-16-33(24(3)19-26)40-41-37-34(42)17-8-27-20-31(52(43,44)45)21-35(36(27)37)53(46,47)48;/h4-21,42H,1-3H3,(H,43,44,45)(H,46,47,48); |

InChI 键 |

RWNQJCCKNGGRCC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)C.[Na+].[Na+] |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)O)S(=O)(=O)O)O)C)C.[Na] |

颜色/形态 |

Red powder Dark maroon powder /Dye content 45%/ |

熔点 |

200-300 °C (decomposes) |

| 6459-94-5 | |

物理描述 |

C.i. acid red 114 is a dark red powder. (NTP, 1992) |

Pictograms |

Health Hazard |

相关CAS编号 |

25317-45-7 (Parent) |

溶解度 |

less than 0.1 mg/mL at 72.5° F (NTP, 1992) Soluble in water and very slightly soluble in ethanol. 1% in water /Dye content 45%/ |

同义词 |

8-((3,3'-dimethyl-4'-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)-7-hydroxy-1,3-naphthalenedisulfonic acid disodium salt Acid Leather Red BG Acid Red 114 C.I. Acid Red 114 C.I. Acid Red 114, disodium salt CI Acid Red 114 Erionyl Red RS |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-Bromo-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone](/img/structure/B1209150.png)

![[(2S,3S,4R,5S)-2,3,4,5-Tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexyl] (3R,4'S,6'S,7'R)-6-bromo-4'-hydroxy-4'-methyl-2,12',14'-trioxospiro[1H-indole-3,5'-2,9,11,13-tetrazatricyclo[8.4.0.03,7]tetradeca-1(10),2-diene]-6'-carboxylate](/img/structure/B1209158.png)